molecular formula C23H35N3O4 B580416 Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate CAS No. 1248730-88-2

Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate

Cat. No.: B580416
CAS No.: 1248730-88-2
M. Wt: 417.55
InChI Key: ALNSORIFMQKXTJ-UHFFFAOYSA-N
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Description

Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate is a complex organic compound with the molecular formula C23H35N3O4 and a molecular weight of 417.55 g/mol . This compound is characterized by the presence of a benzyl group, a piperazine ring, and a tert-butoxycarbonyl (Boc) protected amine group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction using cyclohexyl halides.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Benzylation: The final step involves the benzylation of the piperazine ring using benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in biochemical reactions. The piperazine ring provides structural stability and enhances binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate is unique due to its combination of a benzyl group and a Boc-protected amine, which provides both stability and reactivity. This makes it particularly useful in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

benzyl 4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O4/c1-23(2,3)30-21(27)24-19-9-11-20(12-10-19)25-13-15-26(16-14-25)22(28)29-17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNSORIFMQKXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735418
Record name Benzyl 4-{4-[(tert-butoxycarbonyl)amino]cyclohexyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248730-88-2
Record name Benzyl 4-{4-[(tert-butoxycarbonyl)amino]cyclohexyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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